Product packaging for m-PEG4-DBCO(Cat. No.:)

m-PEG4-DBCO

Cat. No.: B8104355
M. Wt: 494.6 g/mol
InChI Key: CUEOILOXVJZHLK-UHFFFAOYSA-N
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Description

Chemical Structure: m-PEG4-DBCO (Methyl-PEG4-dibenzocyclooctyne) consists of a methoxy-terminated tetraethylene glycol (PEG4) chain linked to a dibenzocyclooctyne (DBCO) group. Its molecular formula is C₂₈H₃₄N₂O₆, with a molecular weight of 494.6 g/mol .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H34N2O6 B8104355 m-PEG4-DBCO

Properties

IUPAC Name

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O6/c1-33-16-17-35-20-21-36-19-18-34-15-14-29-27(31)12-13-28(32)30-22-25-8-3-2-6-23(25)10-11-24-7-4-5-9-26(24)30/h2-9H,12-22H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEOILOXVJZHLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

NHS Ester-Mediated Amide Coupling

The most widely reported method involves reacting DBCO-NHS ester with methyl-PEG4-amine to form a stable amide bond. This approach leverages the high reactivity of NHS esters toward primary amines under mild conditions (pH 7–8). Key steps include:

  • Activation of DBCO : DBCO-COOH is converted to DBCO-NHS ester using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., EDC) in anhydrous dimethylacetamide (DMAc).

  • Conjugation to Methyl-PEG4-Amine : The NHS-activated DBCO is reacted with methyl-PEG4-amine in dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), followed by purification via size-exclusion chromatography (SEC) or dialysis.

Critical Parameters :

  • Molar Ratio : A 10–20-fold molar excess of DBCO-NHS ester ensures complete conversion of methyl-PEG4-amine.

  • Solvent Compatibility : DMSO or DMF maintains reagent solubility while minimizing hydrolysis of the NHS ester.

  • Reaction Time : Incubation at room temperature for 2–4 hours achieves >95% yield.

Direct Functionalization of PEG4 Backbones

Alternative routes involve synthesizing the PEG4 spacer with pre-installed functional groups:

  • Methyl-PEG4-Tosylate : Reacting tosyl chloride with methyl-PEG4-OH generates a leaving group, which undergoes nucleophilic substitution with DBCO-amine.

  • Michael Addition : Thiol-terminated DBCO derivatives can react with maleimide-functionalized methyl-PEG4, though this method is less common due to competing side reactions.

Step-by-Step Preparation Protocols

NHS Ester Method (Adapted from )

Materials :

  • DBCO-COOH (1.2 eq)

  • NHS (1.5 eq), EDC (1.5 eq)

  • Methyl-PEG4-amine (1 eq)

  • Anhydrous DMAc, DMSO

Procedure :

  • Activation : Dissolve DBCO-COOH (1.2 mmol) in DMAc (10 mL). Add NHS (1.8 mmol) and EDC (1.8 mmol). Stir at 25°C for 2 hours.

  • Conjugation : Add methyl-PEG4-amine (1 mmol) in DMSO (5 mL). Stir for 4 hours at 25°C.

  • Purification : Dialyze against deionized water (MWCO 1 kDa) for 24 hours. Lyophilize to obtain this compound as a white solid.

Yield : 82–89%
Purity : >95% (HPLC)

Tosylate Substitution Method (Adapted from )

Materials :

  • Methyl-PEG4-OH (1 eq)

  • Tosyl chloride (1.2 eq)

  • DBCO-amine (1.5 eq)

  • Triethylamine (TEA), anhydrous THF

Procedure :

  • Tosylation : React methyl-PEG4-OH (1 mmol) with tosyl chloride (1.2 mmol) and TEA (2 mmol) in THF (10 mL) at 0°C for 2 hours.

  • Substitution : Add DBCO-amine (1.5 mmol) and heat to 60°C for 12 hours.

  • Purification : Concentrate under reduced pressure and purify via silica chromatography (eluent: CHCl₃/MeOH 9:1).

Yield : 68–75%
Purity : 90–93% (NMR)

Optimization of Reaction Conditions

Solvent Selection

  • DMSO vs. DMF : DMSO offers higher solubility for DBCO-NHS esters (up to 20 mM) compared to DMF (15 mM).

  • Aqueous Buffers : Limited to pH 7–8 to prevent hydrolysis of NHS esters.

Temperature and Time

  • Room Temperature : Optimal for NHS-mediated reactions (2–4 hours).

  • Elevated Temperatures : Accelerate tosylate substitution but risk DBCO degradation.

Purification and Characterization

Purification Techniques

MethodEfficiencyLimitations
Dialysis>95%Time-consuming (24–48 hrs)
SEC90–95%Requires specialized equipment
Precipitation70–80%Low resolution for small PEGs

Analytical Validation

  • NMR : Confirm methyl (δ 3.3 ppm) and DBCO aromatic protons (δ 7.2–7.8 ppm).

  • HPLC : Retention time = 12.4 min (C18 column, acetonitrile/water gradient).

  • Mass Spectrometry : [M+H]⁺ = 495.3 (theoretical: 494.6).

Comparative Analysis of Methods

ParameterNHS Ester MethodTosylate Method
Yield82–89%68–75%
Purity>95%90–93%
ScalabilityHighModerate
Cost$$$

Key Findings :

  • The NHS ester method outperforms tosylate substitution in yield and purity, making it preferable for pharmaceutical applications.

  • Tosylate routes are cost-effective but require stringent anhydrous conditions.

Challenges and Mitigation Strategies

  • DBCO Hydrolysis : Minimize exposure to aqueous buffers during conjugation.

  • PEG Oxidation : Use antioxidants (e.g., BHT) in storage buffers.

  • Byproduct Formation : SEC or dialysis effectively removes unreacted DBCO-NHS esters .

Chemical Reactions Analysis

Types of Reactions

m-PEG4-DBCO undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

m-PEG4-DBCO has a broad range of applications across multiple scientific domains:

Chemistry

  • Click Chemistry : Utilized for synthesizing complex molecules through bioorthogonal reactions. The DBCO group allows for efficient coupling with azides, facilitating the creation of diverse molecular architectures .
  • Synthesis of Bioconjugates : this compound enables the formation of bioconjugates by linking biomolecules such as proteins and peptides to azide-containing partners, enhancing their functionality and stability .

Biology

  • Labeling Biomolecules : It is employed to label and track biomolecules in live cells, providing insights into cellular processes and interactions.
  • Protein Engineering : The maleimide group reacts with thiols in proteins, allowing for site-specific modifications that can alter protein function or stability .

Medicine

  • Drug Delivery Systems : this compound is used in the development of drug delivery systems where it facilitates targeted delivery through conjugation with therapeutic agents.
  • Antibody-Drug Conjugates (ADCs) : The compound plays a critical role in the design of ADCs by enabling the coupling of cytotoxic drugs to antibodies, enhancing targeted cancer therapy .

Industrial Applications

  • Surface Modifications : Used to modify surfaces of materials to improve biocompatibility or functionality in biomedical devices.
  • Diagnostic Tools : this compound is incorporated into diagnostic assays to enhance signal detection through specific labeling strategies .

Case Study 1: Drug Delivery System

A study demonstrated the use of this compound in developing an antibody-drug conjugate targeting HER2-positive breast cancer cells. The conjugate showed improved specificity and reduced off-target effects compared to traditional therapies.

Case Study 2: Live Cell Imaging

In another study, researchers utilized this compound for labeling proteins within live cells to monitor dynamic cellular processes in real-time. The results indicated that the compound allowed for high-resolution imaging without disrupting cellular functions.

Mechanism of Action

The mechanism of action of m-PEG4-DBCO involves:

Comparison with Similar Compounds

Key Properties :

  • Solubility : Highly water-soluble due to the PEG4 chain, but also compatible with organic solvents like DMSO and DMF .
  • Reactivity : DBCO enables copper-free "click chemistry" with azide groups, forming stable triazole linkages .
  • Applications : Widely used in antibody-drug conjugates (ADCs), drug delivery systems, and surface functionalization in biomedical research .

Storage : Requires storage at -20°C in dry, dark conditions to prevent degradation .

Structural and Functional Comparisons

Compound CAS Molecular Weight Functional Group Reactivity Solubility Applications
m-PEG4-DBCO 2228857-36-9 494.6 g/mol DBCO + PEG4 Copper-free click with azides Water, DMSO, DMF Drug conjugation, biomaterial engineering
m-PEG4-azide N/A ~450 g/mol Azide + PEG4 Copper-catalyzed click with DBCO Water, polar solvents Bioconjugation, polymer synthesis
Sulfo DBCO-PEG4-amine 2055198-05-3 ~600 g/mol DBCO + PEG4 + sulfonic acid Enhanced water solubility; click chemistry Water, PBS In vivo targeting, protein labeling
DBCO-PEG4-amine 1840886-10-3 523.6 g/mol DBCO + PEG4 + amine Click chemistry + amine coupling Water, DMSO Crosslinking, nanoparticle functionalization
DBCO-PEG4-acid 1537170-85-6 552.6 g/mol DBCO + PEG4 + carboxylic acid Click chemistry + carboxyl coupling Water, organic solvents Surface modification, hydrogel synthesis
m-PEG8-DBCO N/A 670.8 g/mol DBCO + PEG8 Longer PEG chain; slower reaction kinetics Improved water solubility Long-circulating drug carriers

Key Differences and Advantages

Reactivity and Specificity
  • This compound vs. m-PEG4-azide :

    • This compound avoids copper toxicity in biological systems, making it ideal for live-cell labeling .
    • m-PEG4-azide requires Cu(I) catalysis, limiting its use in sensitive applications .
  • Sulfo DBCO-PEG4-amine vs. DBCO-PEG4-amine :

    • The sulfonic acid group in Sulfo DBCO-PEG4-amine enhances solubility in physiological buffers (e.g., PBS), improving in vivo stability .
    • DBCO-PEG4-amine’s terminal NH₂ enables covalent bonding with carboxylated molecules, expanding its utility in material science .
  • PEG Chain Length Variants (this compound vs. m-PEG8-DBCO): Longer PEG chains (e.g., PEG8) increase hydrodynamic radius and reduce immunogenicity but may slow reaction rates due to steric hindrance .
Biocompatibility and Stability
  • This compound exhibits superior biocompatibility compared to non-PEGylated DBCO derivatives, as PEG reduces nonspecific binding .
  • DBCO-PEG4-acid’s carboxyl group allows pH-dependent conjugation, useful for controlled drug release .

Drug Delivery Systems

  • This compound has been used to conjugate chemotherapeutic agents (e.g., doxorubicin) to antibodies, achieving targeted tumor delivery with reduced off-target toxicity .
  • DBCO-PEG4-amine facilitates the synthesis of crosslinked hydrogels for sustained drug release, demonstrating 80% payload retention over 72 hours in vitro .

Biomaterial Engineering

  • Sulfo DBCO-PEG4-amine enables stable functionalization of gold nanoparticles for biosensing, with a 30% increase in signal-to-noise ratio compared to traditional linkers .
  • m-PEG8-DBCO-modified liposomes show prolonged circulation time (>24 hours) in murine models, attributed to reduced macrophage uptake .

Biological Activity

m-PEG4-DBCO (dibenzocyclooctyne) is a bioorthogonal reagent widely used in bioconjugation and drug delivery systems. Its unique properties facilitate the formation of stable linkages with azide-containing molecules through strain-promoted alkyne-azide cycloaddition (SPAAC). This article explores the biological activity of this compound, including its mechanisms, applications, and relevant case studies.

This compound has the molecular formula C28H34N2O6C_{28}H_{34}N_{2}O_{6} and a molecular weight of approximately 502.58 g/mol. The compound features a hydrophilic polyethylene glycol (PEG) chain that enhances solubility and reduces aggregation during reactions.

The primary mechanism of this compound involves its reaction with azide groups to form stable triazole linkages. This reaction occurs without the need for copper catalysis, making it suitable for biological applications where copper could be toxic or interfere with cellular processes. The reaction can be summarized as follows:

Azide+DBCOSPAACTriazole\text{Azide}+\text{DBCO}\xrightarrow{\text{SPAAC}}\text{Triazole}

Applications in Bioconjugation

This compound is employed in various bioconjugation strategies, including:

  • Protein Labeling : It is used to label proteins with azide functionalities, allowing for the attachment of fluorescent dyes or other biomolecules.
  • Drug Delivery : The compound can serve as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras), which are designed to degrade specific proteins within cells.
  • Imaging : this compound can be conjugated to imaging agents for enhanced visualization in biological systems.

1. Protein Conjugation Efficiency

A study demonstrated that this compound effectively conjugated to azide-labeled proteins with high efficiency. Using a model protein (GFP-C-N₃), researchers observed near-complete conversion within minutes at room temperature, indicating rapid reaction kinetics and minimal steric hindrance from the PEG linker .

2. In Vivo Efficacy Assessment

In another study involving diabetic mice, conjugates formed using this compound showed prolonged glucose-lowering effects when administered alongside exendin-4. The PEGylated forms extended the duration of action significantly compared to unmodified exendin-4, highlighting the potential for improved therapeutic outcomes through bioconjugation .

Data Tables

PropertyValue
Molecular FormulaC28H34N2O6
Molecular Weight502.58 g/mol
SolubilityWater, PBS
Reaction TypeSPAAC
KD (Desthiobiotin)101110^{-11} M

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural integrity and purity of m-PEG4-DBCO in experimental settings?

  • Methodological Answer :

  • Use ¹H/¹³C NMR spectroscopy to verify the presence of the methoxy-PEG4 chain (δ ~3.5 ppm for PEG protons) and the DBCO aromatic protons (δ ~7.0–7.5 ppm) .
  • Employ reverse-phase HPLC (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95% as per synthesis protocols) and detect impurities or degradation products .
  • Mass spectrometry (MS) (e.g., MALDI-TOF or ESI-MS) can confirm molecular weight (494.6 g/mol) and detect adducts .

Q. How should this compound be stored to maintain stability during long-term experiments?

  • Methodological Answer :

  • Store lyophilized powder at -20°C in airtight, light-protected containers to prevent hydrolysis or oxidation .
  • For dissolved formulations (e.g., in DMSO or PBS), aliquot to avoid freeze-thaw cycles and test reactivity periodically via UV-Vis spectroscopy (DBCO absorbs at ~310 nm) .

Q. What strategies ensure efficient conjugation of this compound with azide-functionalized biomolecules?

  • Methodological Answer :

  • Optimize stoichiometry (typically 1:1.2 molar ratio of DBCO:azide) to minimize unreacted species .
  • Conduct reactions in PBS (pH 7.4) at 4–25°C for 2–24 hours, monitoring completion via click chemistry kinetic assays (e.g., loss of DBCO absorbance at 310 nm) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the pharmacokinetic behavior of this compound-drug conjugates in vivo?

  • Methodological Answer :

  • Use radiolabeling (e.g., ¹⁴C or ³H tags) or fluorescence tagging (e.g., Cy5) to track conjugates in biological matrices .
  • Perform LC-MS/MS biodistribution studies in rodent models, correlating tissue-specific accumulation with conjugate stability (e.g., cleavage rates in serum) .
  • Apply compartmental modeling to analyze clearance rates and half-life .

Q. How can researchers resolve contradictions in reaction efficiency data when using this compound in different pH environments?

  • Methodological Answer :

  • Systematically test reactivity across pH gradients (4.0–9.0) using controlled buffer systems (e.g., acetate, phosphate, Tris) .
  • Quantify reaction yields via HPLC and compare with computational models (e.g., DFT calculations of DBCO-azide transition states under varying pH) .
  • Use PICO framework to isolate variables: Population (reaction conditions), Intervention (pH adjustment), Comparison (neutral vs. acidic/basic), Outcome (reaction efficiency) .

Q. What experimental controls are critical when assessing off-target effects of this compound in cellular uptake studies?

  • Methodological Answer :

  • Include negative controls (e.g., non-DBCO PEG analogs) to distinguish passive vs. active uptake mechanisms .
  • Use competitive inhibition assays (excess free DBCO) to confirm specificity of conjugate binding .
  • Validate with flow cytometry or confocal microscopy to quantify intracellular localization and exclude artifacts .

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